Engineering Conformationally Restricted Peptidomimetics: A Technical Whitepaper on 5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride
Engineering Conformationally Restricted Peptidomimetics: A Technical Whitepaper on 5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of overcoming poor pharmacokinetic (PK) profiles in peptide-based drug candidates. The incorporation of cyclic amino acid analogs is a field-proven strategy to enhance both stability and target affinity. This whitepaper provides an in-depth technical analysis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride , a highly specialized, conformationally restricted building block. We will explore its structural causality, physicochemical properties, and detailed, self-validating protocols for its integration into solid-phase peptide synthesis (SPPS).
Chemical Architecture and Causality in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets[1]. It possesses a unique balance of lipophilicity and hydrophilicity. The oxygen atom acts as a hydrogen bond acceptor, while the secondary amine provides a tunable pKa, enhancing aqueous solubility and blood-brain barrier (BBB) permeability[1].
However, standard morpholine-3-carboxylic acid can be susceptible to metabolic degradation and may lack the rigid conformational locking required for high-affinity target binding. The introduction of a gem-dimethyl group at the C5 position fundamentally alters the molecule's profile:
-
Steric Shielding : The bulky methyl groups protect the adjacent morpholine ring from cytochrome P450-mediated oxidative metabolism, drastically improving the half-life of the resulting drug candidate[2].
-
Conformational Restriction : The gem-dimethyl effect (Thorpe-Ingold effect) restricts the conformational flexibility of the ring, locking the carboxylic acid at C3 into a predictable spatial orientation. This is critical for peptidomimetics designed to mimic specific secondary structures (e.g., β -turns)[3].
-
Hydrochloride Salt Form : Supplied as a hydrochloride salt, the compound is protected against auto-condensation (diketopiperazine formation), ensuring long-term shelf stability and consistent reactivity during synthesis[4].
Table 1: Physicochemical and Structural Profiling
| Property | Data / Specification | Causality / Impact |
| Chemical Name | 5,5-Dimethylmorpholine-3-carboxylic acid HCl | Core cyclic amino acid analog. |
| CAS Number | 1796909-80-2[4] | Unique identifier for procurement. |
| Molecular Formula | C7H14ClNO3[4] | Defines the exact atomic composition. |
| Molecular Weight | 195.64 g/mol [4] | Low MW allows for multi-residue incorporation without violating Lipinski's rules. |
| SMILES | O=C(C1NC(C)(C)COC1)O.[H]Cl[4] | Useful for in silico docking and QSAR modeling. |
| Key Structural Motif | C5 Gem-Dimethyl + C3 Carboxyl | Induces steric hindrance; prevents enzymatic cleavage. |
Mechanistic Pathways in Pharmacokinetic Optimization
Understanding how this molecule behaves in a biological system is paramount. The diagram below illustrates the logical relationship between the structural features of 5,5-dimethylmorpholine-3-carboxylic acid and its resulting pharmacokinetic and pharmacodynamic (PK/PD) benefits.
Logical relationship between morpholine structural motifs and PK/PD optimization.
Experimental Protocols: Integration into Solid-Phase Peptide Synthesis (SPPS)
To ensure scientific integrity, methodologies must be self-validating. Coupling a sterically hindered, secondary cyclic amino acid requires strict deviations from standard SPPS protocols[3]. The steric bulk of the C5-dimethyl groups significantly reduces the nucleophilicity of the N4 amine and hinders access to the C3 activated ester.
Step-by-Step Methodology:
-
Resin Preparation & Swelling
-
Action: Swell Rink Amide resin (or pre-loaded Wang resin) in DMF for 30 minutes at room temperature.
-
Causality: Proper swelling expands the polymer matrix, exposing reactive sites. This is a critical prerequisite when attempting to couple sluggish, bulky amino acids that require maximum accessibility.
-
-
Carboxylic Acid Activation
-
Action: Use 3.0 equivalents of Fmoc-protected 5,5-dimethylmorpholine-3-carboxylic acid. Activate with HATU (2.9 eq) and HOAt (3.0 eq) in the presence of DIPEA (6.0 eq).
-
Causality: Standard DIC/HOBt coupling is insufficient for this molecule. HATU/HOAt forms a highly reactive 7-aza-benzotriazole active ester that is capable of overcoming the severe steric clash at the C3 position[5].
-
-
Extended Coupling Reaction
-
Action: Allow the coupling reaction to proceed for 4 to 12 hours at room temperature, or apply microwave irradiation (75°C for 15 minutes).
-
Causality: The gem-dimethyl groups drastically lower the reaction kinetics. Extended time or thermal energy is mandatory to drive the reaction to completion and prevent deletion sequences[5].
-
-
Self-Validation (Chloranil Test)
-
Action: Extract a few resin beads, wash with DCM, and perform a Chloranil test (addition of 2% acetaldehyde in DMF and 2% chloranil in DMF).
-
Causality: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines (like the morpholine nitrogen), turning blue/green if unreacted amine remains. A negative (colorless/yellow) result validates successful coupling, creating a closed-loop, self-validating system.
-
-
Cleavage and Global Deprotection
-
Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Causality: The morpholine ring is stable under strongly acidic conditions, allowing for standard global deprotection without ring-opening side reactions.
-
Optimized SPPS workflow for sterically hindered morpholine amino acids.
Comparative Data: Standard vs. Dimethylated Morpholine
To justify the increased synthetic complexity of the 5,5-dimethyl variant, we must quantify its comparative advantages in drug design.
Table 2: Comparative Profiling of Cyclic Amino Acids
| Parameter | Morpholine-3-carboxylic acid | 5,5-Dimethylmorpholine-3-carboxylic acid |
| Steric Hindrance | Low | High (Thorpe-Ingold effect) |
| Metabolic Stability | Moderate (susceptible to ring oxidation) | High (C5 protected from CYP450) |
| SPPS Coupling Kinetics | Moderate (1-2 hours) | Slow (Requires HATU/HOAt, 4-12 hours) |
| Conformational Rigidity | Flexible chair conformation | Locked chair conformation |
| Primary Application | General peptidomimetics | Protease-resistant CNS therapeutics |
Conclusion
The strategic utilization of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride represents a sophisticated approach to modern drug discovery. By understanding the causality between its sterically hindered, conformationally locked structure and its biological stability, researchers can engineer next-generation peptidomimetics with superior pharmacokinetic profiles. The self-validating protocols outlined above ensure that the inherent synthetic challenges of this bulky scaffold are systematically overcome, ensuring high-yield and high-purity therapeutic candidates.
References
-
[3] Sladojevich, F., Trabocchi, A., & Guarna, A. Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
[1] Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - National Institutes of Health. Available at:[Link]
-
[2] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC - National Institutes of Health. Available at:[Link]
-
[5] Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science - ACS Publications. Available at:[Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1796909-80-2|5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride| Ambeed [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
